molecular formula C11H17NO2 B14845369 3-(Dimethylamino)-5-isopropoxyphenol

3-(Dimethylamino)-5-isopropoxyphenol

Cat. No.: B14845369
M. Wt: 195.26 g/mol
InChI Key: CIGBNBSYKSAENP-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-5-isopropoxyphenol is an organic compound that features a phenol group substituted with a dimethylamino group and an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-5-isopropoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with phenol, which is then subjected to alkylation to introduce the isopropoxy group.

    Alkylation: Phenol is reacted with isopropyl bromide in the presence of a base such as potassium carbonate to yield 5-isopropoxyphenol.

    Amination: The 5-isopropoxyphenol is then subjected to a Mannich reaction with formaldehyde and dimethylamine to introduce the dimethylamino group at the 3-position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to handle the starting materials and reagents.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques such as distillation, crystallization, and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-5-isopropoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Dimethylamino)-5-isopropoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-5-isopropoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenol group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-propylamine: Similar in structure but lacks the phenol and isopropoxy groups.

    4-Dimethylaminopyridine: Contains a dimethylamino group but has a pyridine ring instead of a phenol ring.

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Contains a dimethylamino group but has a different functional group arrangement.

Uniqueness

3-(Dimethylamino)-5-isopropoxyphenol is unique due to the presence of both the dimethylamino and isopropoxy groups on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-(dimethylamino)-5-propan-2-yloxyphenol

InChI

InChI=1S/C11H17NO2/c1-8(2)14-11-6-9(12(3)4)5-10(13)7-11/h5-8,13H,1-4H3

InChI Key

CIGBNBSYKSAENP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)O)N(C)C

Origin of Product

United States

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